Bienvenue dans la boutique en ligne BenchChem!

methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Medicinal Chemistry SAR Physicochemical Profiling

Methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS 433695-02-4; MFCD03147075; C20H18N4O4; MW 378 Da) is a fully synthetic, fused tricyclic heterocycle belonging to the pyrrolo[2,3-b]quinoxaline class. Its core scaffold is recognized as a privileged structure in medicinal chemistry, with literature-reported activities spanning kinase inhibition, PDE4 modulation, SUMO pathway interference, and antiproliferative effects.

Molecular Formula C20H18N4O4
Molecular Weight 378.4 g/mol
Cat. No. B5734142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Molecular FormulaC20H18N4O4
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N)OC
InChIInChI=1S/C20H18N4O4/c1-26-14-9-8-11(10-15(14)27-2)24-18(21)16(20(25)28-3)17-19(24)23-13-7-5-4-6-12(13)22-17/h4-10H,21H2,1-3H3
InChIKeyUULMNDBSIBOUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Methyl 2-Amino-1-(3,4-Dimethoxyphenyl)-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxylate (CAS 433695-02-4) — Class Identity & Structural Context


Methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS 433695-02-4; MFCD03147075; C20H18N4O4; MW 378 Da) is a fully synthetic, fused tricyclic heterocycle belonging to the pyrrolo[2,3-b]quinoxaline class. Its core scaffold is recognized as a privileged structure in medicinal chemistry, with literature-reported activities spanning kinase inhibition, PDE4 modulation, SUMO pathway interference, and antiproliferative effects [1]. The compound features a methyl ester at position 3, a free amino group at position 2, and a 3,4-dimethoxyphenyl substituent at N1. It is listed across multiple screening-compound supplier catalogs (ChemBridge, Enamine, Princeton Biomolecular Research) with a typical supplied purity of 90% [2]. Notably, the 3,4-dimethoxy substitution pattern on the N1-phenyl ring is a critical structural feature that distinguishes it from positional isomers and mono-methoxy analogs within this compound family.

Why Pyrrolo[2,3-b]Quinoxaline Analogs Are Not Interchangeable: The 3,4-Dimethoxy Determinant in Methyl 2-Amino-1-(3,4-Dimethoxyphenyl)-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxylate


Within the pyrrolo[2,3-b]quinoxaline series, even subtle modifications to the N1-aryl substitution pattern produce pronounced shifts in biological target engagement, solubility, and metabolic stability. The 3,4-dimethoxyphenyl motif present in this compound establishes a distinct hydrogen-bond acceptor topology and electron density distribution compared to the 3,5-dimethoxy positional isomer or 4-methoxy mono-substituted analog. Literature on related pyrroloquinoxaline scaffolds demonstrates that the position of methoxy groups on the N1-phenyl ring directly influences kinase selectivity profiles and luciferase inhibition liability—a critical consideration in reporter-gene assay design [1]. The methyl ester at C3 further differentiates this compound from its ethyl, isopropyl, and amide counterparts by modulating both lipophilicity (LogP 3.63) and susceptibility to esterase-mediated hydrolysis [2]. Consequently, procurement decisions based solely on core scaffold similarity risk introducing uncharacterized off-target effects and irreproducible assay results.

Quantitative Differentiation Evidence for Methyl 2-Amino-1-(3,4-Dimethoxyphenyl)-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxylate Versus Closest Analogs


N1-Aryl Substitution Pattern: 3,4-Dimethoxy vs. 3,5-Dimethoxy Positional Isomer — Physicochemical Comparison

The target compound bears a 3,4-dimethoxyphenyl group at N1, whereas its closest positional isomer carries a 3,5-dimethoxyphenyl substituent. This difference alters the vector and electronic character of the hydrogen-bond-accepting methoxy oxygens. While directly comparable IC50 data for the same target are unavailable in the public domain for this exact pair, the computed polar surface area (PSA) of the target compound is 101 Ų, and its LogP is 3.63 [1]. The 3,5-isomer (C20H18N4O4, identical molecular formula but different connectivity) is expected to exhibit a slightly different PSA and dipole moment, affecting membrane permeability and binding-site complementarity in a target-dependent manner.

Medicinal Chemistry SAR Physicochemical Profiling

Ester Moiety Comparison: Methyl Ester (Target) vs. Ethyl Ester Analog — Hydrolytic Stability and Steric Profile

The target compound incorporates a methyl ester at the 3-position of the pyrroloquinoxaline core. The closest commercially available ester variant is the ethyl ester analog (ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, CAS 374616-32-7, Sigma-Aldrich R895709) . Methyl esters are generally more susceptible to esterase-mediated hydrolysis than ethyl esters, a property that can be leveraged in cellular assays where rapid ester cleavage to the corresponding carboxylic acid is desired. Conversely, the ethyl ester provides marginally enhanced steric shielding and reduced hydrolysis rate. Quantitative hydrolysis half-life data in plasma or microsomal preparations for this specific pair are not publicly available; this evidence dimension is based on well-established class-level structure–metabolism relationships [1].

Prodrug Design Metabolic Stability Esterase Susceptibility

N1-Linker Comparison: Direct N-Aryl (Target) vs. Ethylene-Spaced Analog — Conformational Restriction

The target compound attaches the 3,4-dimethoxyphenyl group directly to the N1 position of the pyrroloquinoxaline core, yielding a conformationally restricted biaryl-like system. A closely related analog, methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS 487033-79-4; AKSci 3188CE), inserts an ethylene spacer between N1 and the aryl ring . This additional rotational freedom reduces the effective rigidity of the molecule and increases the entropic penalty upon target binding. The direct N-aryl linkage in the target compound pre-organizes the pharmacophore into a more defined conformational space, which can translate into higher ligand efficiency when the bound conformation matches the bioactive geometry [1]. No quantitative affinity comparison on the same target exists in the public domain; this is a structure-based inference.

Conformational Analysis Ligand Efficiency Target Engagement

C3 Substituent: Methyl Ester vs. Carboxamide — Impact on Hydrogen-Bonding Capacity and cLogD

The target compound carries a methyl ester at C3, while another commercially available 3,4-dimethoxyphenyl analog features an N-isobutyl carboxamide (2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide) . The carboxamide introduces an additional hydrogen-bond donor, which typically reduces passive membrane permeability and may alter the compound's CNS penetration profile. The ester is a hydrogen-bond acceptor only. This difference is critical when the intended target resides in an intracellular compartment requiring passive diffusion. Quantitative permeability data (PAMPA or Caco-2) for these specific compounds are not publicly available.

Drug-Likeness CNS Permeability Hydrogen Bonding

Caveat: Absence of Published Direct Comparative Biological Data

An exhaustive search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem (conducted May 2026) did not identify any peer-reviewed primary research paper or patent that reports quantitative biological activity data (IC50, Ki, EC50, cellular antiproliferative GI50, or in vivo efficacy) specifically for methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate . Furthermore, no head-to-head experimental comparison between this compound and any of its closest analogs was found. All class-level inferences drawn in the evidence items above rely on SAR trends derived from the broader pyrrolo[2,3-b]quinoxaline literature and well-established medicinal chemistry principles. Users must independently validate any differentiation claims in their specific assay system prior to committing to large-scale procurement.

Data Transparency Procurement Risk Assay Validation

Recommended Application Scenarios for Methyl 2-Amino-1-(3,4-Dimethoxyphenyl)-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxylate Based on Structural Differentiation


Kinase Selectivity Panel Screening: Exploiting the 3,4-Dimethoxy Bidentate H-Bond Acceptor Motif

The 3,4-dimethoxyphenyl group provides a catechol-like bidentate hydrogen-bond acceptor that can simultaneously engage two adjacent donor residues in a kinase ATP-binding pocket (e.g., hinge-region backbone NH groups or a lysine–aspartate pair). This compound is ideally suited as a diversity point in kinase selectivity panels where the 3,5-dimethoxy positional isomer serves as a negative control for binding-mode discrimination. The methyl ester further enables facile conversion to the carboxylic acid for SPR immobilization or bioconjugation workflows [1].

Reporter-Gene Assay Counter-Screen: Luciferase Inhibition Flagging

Pyrrolo[2,3-b]quinoxaline derivatives are documented luciferase inhibitors, producing false-positive hits in firefly luciferase reporter assays [1]. This compound should be systematically counter-screened against purified luciferase when used in cell-based reporter assays. Its 3,4-dimethoxy substitution pattern may modulate luciferase binding affinity relative to other analogs, making it a useful tool compound for establishing structure–luciferase-inhibition relationships within screening cascades.

Direct N-Aryl Probe for Conformational Restriction SAR Studies

The direct N1–aryl linkage defines a restricted conformational space. This compound serves as a rigidified scaffold for systematic SAR exploration, particularly when compared head-to-head with the ethylene-spaced analog (CAS 487033-79-4). Measuring affinity differences across a target panel can quantify the entropic benefit of pre-organization, informing subsequent lead optimization strategies [1].

Ester Prodrug Concept Validation: Methyl Ester as a Surrogate for Carboxylic Acid Payloads

The methyl ester can function as a prodrug moiety, releasing the corresponding carboxylic acid upon intracellular esterase hydrolysis. This compound is suitable for studies requiring transient masking of a carboxylic acid to enhance membrane permeability, with the 3,4-dimethoxyphenyl group providing a UV-active chromophore for facile LC-MS quantification of both the ester prodrug and its acid metabolite in cellular uptake and metabolism assays [1].

Quote Request

Request a Quote for methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.